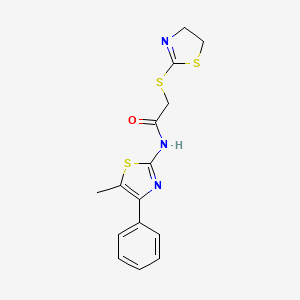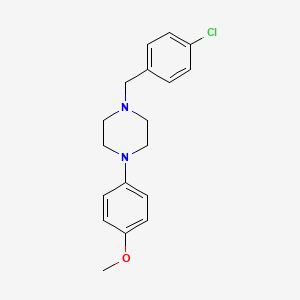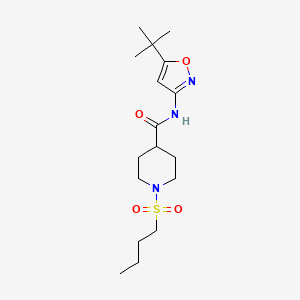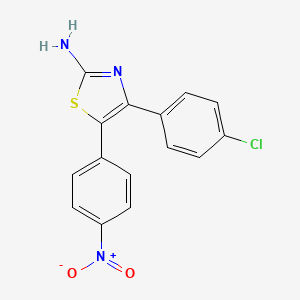
2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to our subject molecule, typically involves the reaction of suitable precursors under controlled conditions. For example, derivatives have been synthesized by reacting dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione derivatives with chloro-N-(thiazol-2-yl)acetamide compounds (Duran & Demirayak, 2012). The synthesized compounds are then confirmed using techniques such as IR, 1H NMR, and mass spectrometry.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by their crystalline form and intermolecular interactions. For example, certain acetamide derivatives crystallize with distinct geometrical features and are linked via hydrogen bonds forming specific chains in the crystal structure (Saravanan et al., 2016). Such detailed structural analysis aids in understanding the compound's physical and chemical behavior.
Chemical Reactions and Properties
Thiazole derivatives undergo various chemical reactions that highlight their reactivity and potential applications. The chemical behavior and reactions under different conditions have been explored to optimize the synthesis and functionalization of these molecules (Ramírez et al., 2020). These studies provide insights into the versatility and chemical properties of thiazole compounds.
Physical Properties Analysis
The physical properties of thiazole derivatives, including our compound of interest, depend on their molecular structure. Properties such as solubility, melting point, and crystalline form can be determined through experimental analysis and are crucial for understanding the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of thiazole derivatives encompass reactivity, stability, and interaction with other molecules. Analyzing these properties involves studying the compound's behavior in chemical reactions, its potential as a catalyst or inhibitor, and its interactions with biomolecules (Shukla et al., 2012). Such analysis is essential for applications in medicinal chemistry and other fields.
科学的研究の応用
Anticancer Activity
Compounds structurally related to "2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide" have been synthesized and evaluated for their anticancer properties. For instance, Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studied their anticancer activity, particularly highlighting the selective cytotoxicity of certain derivatives against human lung adenocarcinoma cells with relatively low IC50 values, suggesting potential as anticancer agents (Evren et al., 2019). Similarly, Duran and Demirayak (2012) investigated the anticancer activities of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, showing reasonable anticancer activity against various cancer types, particularly melanoma cell lines (Duran & Demirayak, 2012).
Antimicrobial and Antifungal Studies
Research has also been conducted on the antimicrobial and antifungal capabilities of related compounds. For example, Saravanan et al. (2010) synthesized novel thiazoles with significant anti-bacterial and anti-fungal activities, indicating their potential in combating microbial infections (Saravanan et al., 2010). Moreover, Baviskar et al. (2013) focused on synthesizing new thiazolidin-4-one derivatives, evaluating their antimicrobial activity and establishing a possible correlation between structure and activity (Baviskar et al., 2013).
Synthesis and Characterization of Heterocyclic Compounds
The versatile synthetic applications of compounds related to "2-(4,5-dihydro-1,3-thiazol-2-ylthio)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide" enable the creation of various heterocyclic compounds with potential pharmacological activities. Schmeyers and Kaupp (2002) highlighted the use of thioureido-acetamides in one-pot cascade reactions to synthesize heterocycles, demonstrating excellent atom economy and providing new accesses to important heterocycles (Schmeyers & Kaupp, 2002).
特性
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS3/c1-10-13(11-5-3-2-4-6-11)18-14(22-10)17-12(19)9-21-15-16-7-8-20-15/h2-6H,7-9H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFKHXQVUDCTPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CSC2=NCCS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5513243.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine](/img/structure/B5513262.png)

![2-({[(3,5-dimethylisoxazol-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5513272.png)
![2-allyl-9-[2-(phenylsulfonyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513273.png)


![ethyl 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5513307.png)
![3-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5513314.png)
![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine](/img/structure/B5513319.png)


![2-(2,4-dimethoxyphenyl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5513341.png)